Clopidogrel Camphorsulfonate

Preformulation Solid-state stability Dynamic Vapor Sorption

The oily, unstable clopidogrel free base and its hygroscopic hydrogen-sulfate salt cause formulation failures and costly packaging. Clopidogrel camphorsulfonate (CAS 120202-68-8) solves this as a crystalline, non-hygroscopic salt. • Superior moisture resistance: No degradation at 60°C/75% RH (28 days); reduces need for Alu-Alu blisters. • Single-crop ≥98.5% ee: Eliminates chiral purification columns; green chemistry compatible. • 5 polymorphic forms (A1-B3) with XRPD fingerprints: Enables composition-of-matter IP strategies. • Critical reference standard: Validates HPLC methods for ANDA submissions and QC testing.

Molecular Formula C26H32ClNO6S2
Molecular Weight 554.1 g/mol
CAS No. 120202-68-8
Cat. No. B048484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClopidogrel Camphorsulfonate
CAS120202-68-8
Molecular FormulaC26H32ClNO6S2
Molecular Weight554.1 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3
InChIInChI=1S/C16H16ClNO2S.C10H16O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7,9,15H,6,8,10H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7?,10-/m.0/s1
InChIKeyXEENARPWPCQXST-UAHUKZOTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clopidogrel Camphorsulfonate: Solid-State Advantages


Clopidogrel camphorsulfonate (CAS 120202‑68‑8) is the (−)-(1R)-10‑camphorsulfonic acid addition salt of the thienopyridine antiplatelet agent clopidogrel [1]. As a crystalline salt, it converts the inherently oily, unstable free base into a tractable solid suitable for solid‑dosage‑form development [2]. Unlike the hydrogen‑sulfate salt utilized in the innovator product Plavix™—which is known to degrade under accelerated conditions (40 °C, 75 % RH, 3 months) [1]—clopidogrel camphorsulfonate offers a distinct impurity and moisture‑sorption profile that directly impacts long‑term formulation robustness.

Clopidogrel Salt Form Interchangeability


Although clopidogrel hydrogen sulfate (bisulfate), besylate, hydrochloride, hydrobromide, and camphorsulfonate share the identical active moiety, their solid‑state properties diverge markedly [1]. The hydrogen‑sulfate polymorphic forms exhibit the highest hygroscopicity among tested salts, a factor that accelerates hydrolytic degradation and necessitates specialized packaging [1]. Besylate and camphorsulfonate salts display lower aqueous solubility but superior moisture resistance [1]. Consequently, direct salt‑form substitution without reformulation can alter dissolution kinetics, stability, and ultimately bioequivalence—making generic interchange a non‑trivial pharmaceutical development decision.

Head-to-Head Quantitative Comparison


Hygroscopicity: DVS Comparison

Dynamic vapor sorption (DVS) experiments directly compared the hygroscopicity of clopidogrel camphorsulfonate (CSA) with hydrogen sulfate polymorphic forms 1 and 2, hydrochloride, hydrobromide, and besylate salts [1]. Hydrogen sulfate forms 1 and 2 exhibited the highest moisture uptake among all tested salts, while CSA was among the least hygroscopic, a property corroborated by the observation that CSA polymorphs maintain their original water content after 28 days at 60 °C/75 % RH [2]. Lower hygroscopicity reduces the risk of hydrolytic degradation and sticking during tablet compression.

Preformulation Solid-state stability Dynamic Vapor Sorption

Aqueous Solubility Profile

In saturated aqueous solution, clopidogrel camphorsulfonate polymorphic forms A1 and B1 exhibit a solubility of approximately 4.0 mg/mL [1], a value lower than that reported for hydrogen sulfate and besylate salts in the same study [2]. The moderate solubility profile may be advantageous for formulations where excessive solubility leads to rapid dissolution and potential dose‑dumping, while still exceeding the threshold required for BCS‑based biowaiver considerations.

Solubility Biopharmaceutics Dissolution

Accelerated Stability & Impurity Control

A head‑to‑head accelerated stability study (60±2 °C, 75±5 % RH, 28 days) compared clopidogrel camphorsulfonate polymorphs A1 and B1 against hydrogen sulfate and benzenesulfonate salts [1]. The camphorsulfonate forms exhibited minimal changes in assay, hydrolytic impurities, levorotatory isomer content, and water content over the entire 28‑day period, whereas the hydrogen sulfate salt showed significant degradation under identical conditions. This data supports the selection of CSA when prolonged shelf‑life in hot/humid climates (ICH Zone IV) is required.

Forced degradation Stability indicating Quality by Design

Polymorph Landscape & Process Control

Clopidogrel camphorsulfonate exists as two distinct diastereomeric salt series—(−)-(1R)-10‑camphorsulfonate (polymorphs A1, A2) and (+)-(1S)-10‑camphorsulfonate (polymorphs B1, B2, B3)—each characterized by unique X‑ray powder diffraction (XRPD) patterns [1]. In contrast, clopidogrel hydrogen sulfate spontaneously interconverts between polymorphic forms 1 and 2, which are enantiotropically related and exhibit the highest hygroscopicity [2]. The well‑defined and stable polymorphic identity of CSA facilitates robust process validation and reduces the risk of form conversion during wet granulation or storage.

Crystallography Polymorphism Pharmaceutical processing

Chiral Resolution & Enantiomeric Purity

The camphorsulfonate salt is not only a final dosage‑form candidate but also a pivotal intermediate for the enantiomeric enrichment of clopidogrel. The patent explicitly states that CSA crystallizations afford the desired (S)-enantiomer with an enantiomeric excess of at least 98.5 % ee, even when starting from racemic free base of only 90 % ee [1]. This self‑purifying crystallization circumventis the need for additional chiral chromatography or recrystallization steps that are often required with other salt forms such as hydrochloride or besylate.

Chiral resolution Enantiomeric purity Green chemistry

Clopidogrel Camphorsulfonate Applications


ICH Zone IV Solid Dosage Forms

Formulators targeting hot and humid markets should select clopidogrel camphorsulfonate based on its demonstrated non‑hygroscopic character and resistance to hydrolytic degradation under accelerated conditions (60 °C/75 % RH, 28 days) [1][2]. The salt's low moisture uptake minimises the need for costly aluminium‑aluminium blister packaging and reduces the risk of sticking during high‑speed tableting.

Chiral API Manufacturing Workflow

The ability of the camphorsulfonate salt to afford ≥98.5 % enantiomeric excess in a single crystallization step [1] makes it the intermediate of choice for manufacturers aiming to streamline production of (S)-clopidogrel. This route eliminates auxiliary purification columns and reduces solvent waste, aligning with green chemistry principles.

Polymorph-Based Patent Strategy

The five distinct polymorphic forms (A1, A2, B1, B2, B3) with well‑resolved XRPD fingerprints [1] provide a robust basis for composition‑of‑matter and method‑of‑use patent filings. Innovators and generic houses can exploit this polymorphic diversity to extend exclusivity or design around existing hydrogen‑sulfate patents.

Reference Standard for Impurity Profiling

Because clopidogrel camphorsulfonate is a key intermediate in the bisulfate manufacturing process and can appear as a process impurity, its availability as a well‑characterized reference standard (CAS 120202‑68‑8) is critical for HPLC method validation, ANDA submissions, and routine quality control testing [1].

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